2-((2-Methylbenzyl)oxy)-1-naphthaldehyde
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Overview
Description
2-((2-Methylbenzyl)oxy)-1-naphthaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a naphthalene ring substituted with a 2-methylbenzyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylbenzyl)oxy)-1-naphthaldehyde typically involves the reaction of 2-methylbenzyl alcohol with 1-naphthaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the benzyl alcohol and the naphthaldehyde. Commonly used catalysts include sulfuric acid or hydrochloric acid, and the reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can provide a more sustainable and scalable approach to the synthesis of this compound. Additionally, solvent-free conditions or the use of green solvents can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylbenzyl)oxy)-1-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 2-((2-Methylbenzyl)oxy)-1-naphthoic acid.
Reduction: 2-((2-Methylbenzyl)oxy)-1-naphthylmethanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
2-((2-Methylbenzyl)oxy)-1-naphthaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-((2-Methylbenzyl)oxy)-1-naphthaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
2-((2-Methylbenzyl)oxy)-1-naphthaldehyde can be compared with other similar compounds, such as:
2-((2-Methylbenzyl)oxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-((2-Methylbenzyl)oxy)benzaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring.
2-((2-Methylbenzyl)oxy)-1-naphthoic acid: The oxidized form of this compound.
Properties
Molecular Formula |
C19H16O2 |
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Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methoxy]naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C19H16O2/c1-14-6-2-3-8-16(14)13-21-19-11-10-15-7-4-5-9-17(15)18(19)12-20/h2-12H,13H2,1H3 |
InChI Key |
ZYWRYRFTOLEHFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C3=CC=CC=C3C=C2)C=O |
Origin of Product |
United States |
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